molecular formula C9H11NO2 B1310229 Methyl 2-(2-aminophenyl)acetate CAS No. 35613-44-6

Methyl 2-(2-aminophenyl)acetate

Cat. No. B1310229
CAS RN: 35613-44-6
M. Wt: 165.19 g/mol
InChI Key: BWQBYHGDMBHIIQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminophenyl)acetate is a chemical compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be informative for understanding the broader context of related chemical research.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including N-alkylation, amidation, and reductive amination. For instance, the synthesis of a compound with antibacterial activity involved N-alkylation of methyl α-azido glycinate N-benzoylated with methyl 2-amino-2-phenylacetate . Another example is the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which was achieved by reacting the corresponding acid with thionyl chloride under controlled conditions . These methods highlight the importance of reaction conditions and catalysts in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using X-ray crystallography, revealing the presence of dimers and weak intermolecular interactions . Similarly, the structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined from single-crystal data, showing molecules linked by N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The reactivity of compounds is often studied in the context of their potential applications. For instance, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed as a fluorogenic reagent for the detection and analysis of primary amines, demonstrating its utility in HPLC, CE, and MALDI/MS . This indicates that the compound can participate in reactions with amines, forming stable fluorescent derivatives suitable for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds, such as solubility, stability, and reactivity, are crucial for their practical applications. The antibacterial activity of synthesized compounds is often evaluated against various bacterial strains, as seen with the synthesized methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, which exhibited bactericidal effects . Additionally, the stability of fluorescent derivatives in acidic and basic solutions, as reported for the fluorogenic reagent, is important for their manipulation and structural analysis .

Scientific Research Applications

Co-crystal Structure Synthesis

  • Synthesis in Organic Chemistry : A study by Kadhum et al. (2012) explored the synthesis of co-crystal structures in organic chemistry, particularly focusing on reactions involving esters with primary amines. Methyl 2-(2-aminophenyl)acetate was used in these reactions, and the study highlighted its role in the formation of stable co-crystals.

Pharmaceutical Intermediate

  • Drug Intermediate Preparation : In the field of pharmaceuticals, the synthesis of drug intermediates is crucial. A study by Min (2015) outlined the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an important drug intermediate. This highlights the potential use of related compounds, such as this compound, in similar pharmaceutical applications.

Antihypertensive Agents

  • Development of Antihypertensive Drugs : A study by Abdel-Wahab et al. (2008) demonstrated the synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally similar to this compound. These compounds showed promising antihypertensive α-blocking activity.

Organic Chemistry Experimentation

  • Organic Chemistry Experiments : The use of this compound in organic chemistry experimentation, particularly in undergraduate courses, has been noted. This application emphasizes its role in enhancing the educational experience and research skills of students in the field of organic chemistry.

Antibacterial Activity

  • Antibacterial Compound Synthesis : Karai et al. (2018) conducted research on the synthesis of novel compounds, such as methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, demonstrating significant antibacterial activity. This indicates the potential use of this compound in the development of new antibacterial agents.

Safety and Hazards

The safety information for Methyl 2-(2-aminophenyl)acetate indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-(2-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBYHGDMBHIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420881
Record name Methyl 2-(2-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35613-44-6
Record name Methyl 2-aminobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35613-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-nitrophenylacetate (10.1 g, 51.2 mmol) in 125 mL of methanol containing 221 mg of 10% Pd/C was placed on the Parr hydrogenator at 40 psi. After 5 h the mixture was filtered through celite and evaporated under reduced pressure to give a clear red oil. The solvent was evaporated under reduced pressure to give 8.5 g (100%) of methyl 2-aminophenylacetate as a clear red oil. TLC (silica, EtOAc/hexanes): Rf=0.24. 1H NMR (400 MHz, CDCl3): 7.21 (m, 2H), 6.86 (m, 2H), 3.81 (s, 3H), 3.70 (s, 2H).
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Synthesis routes and methods III

Procedure details

The title A compound, (2-nitro-phenyl)-acetic acid methyl ester (5.0 g, 25.6 mmol) is dissolved in MeOH (125 mL) in a Parr Bottle. It is purged with nitrogen, then added PtO2 (185 mg), then placed on a Parr Shaker under 50 to 55 psi of hydrogen with shaking for 25.5 h. The reaction is opened and filtered through celite, and concentrated to yield (2-amino-phenyl) acetic acid methyl ester as an amber oil: [M+1]+=166.
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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